molecular formula C11H14ClN B056299 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride CAS No. 230615-52-8

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Cat. No. B056299
M. Wt: 195.69 g/mol
InChI Key: WWJDLIUDQHFAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves chemoselective strategies leading to regio- and diastereoselective reactions. The synthesis utilizes oxiranylmethyl tetrahydroisoquinolines, leading to the formation of 2,5-Methanobenzo[c]azepines under different conditions, demonstrating high functional group tolerance. This method is backed by DFT calculations confirming the proposed reaction mechanisms and kinetic controls influencing the stereochemical outcomes (Kovács et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly analyzed through different synthetic approaches and characterizations. For instance, cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine, a related compound, was synthesized and characterized by comprehensive methods including FT-IR, MS, and 1H and 13C-NMR, providing detailed insights into its molecular structure (Casnati et al., 2018).

Scientific Research Applications

  • Benzazepine Derivatives in a Reaction Pathway : Guerrero et al. (2014) explored various benzazepine derivatives, including "2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride", in a reaction pathway leading to benzazepine carboxylic acid. Their study focused on the hydrogen-bonded assembly in zero to three dimensions, which has implications for crystal engineering and pharmaceutical design (Guerrero et al., 2014).

  • Chemoselective Strategy for Tetrahydro-2,5-methanobenzo[c]azepines Synthesis : Kovács et al. (2019) reported on a chemoselective strategy for synthesizing versatile alkaloid-type compounds, including "2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride". Their method depended on the presence or absence of a BF3 co-reagent and demonstrated high functional group tolerance. This research contributes to the field of synthetic organic chemistry (Kovács et al., 2019).

  • General Route to Synthesize Benzazepines : O’Donnell et al. (2004) discussed a general approach to preparing various benzazepines, including "2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride". This strategy involved converting indanone or tetralone to cyanohydrin, followed by hydrogenolysis, lactamization, and reduction, which is significant for pharmaceutical and synthetic organic chemistry (O’Donnell et al., 2004).

  • Antiviral Activity of Benzazepine Derivatives : Demchenko et al. (2019) synthesized and studied the antiviral activity of various benzazepine derivatives, including "2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride". Their work contributes to the development of new antiviral agents and provides insights into the therapeutic applications of these compounds (Demchenko et al., 2019).

  • Biotransformation and Metabolic Disposition Studies : Shaffer et al. (2010) investigated the metabolism and disposition of an α4β2 nicotinic acetylcholine receptor partial agonist derived from "2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride". Their study revealed species-specific metabolic profiles, critical for understanding drug metabolism and pharmacokinetics (Shaffer et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJDLIUDQHFAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945739
Record name 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

CAS RN

230615-52-8
Record name 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230615-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-3-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 2
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Reactant of Route 3
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

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